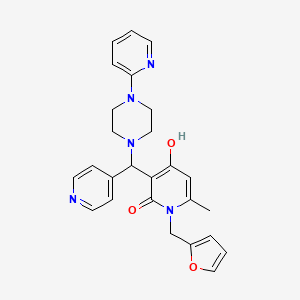

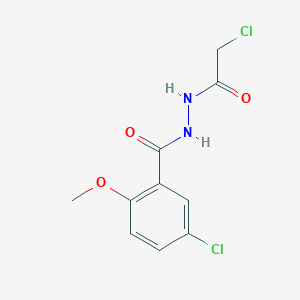

![molecular formula C13H10ClNO4 B2508641 Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate CAS No. 860649-77-0](/img/structure/B2508641.png)

Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

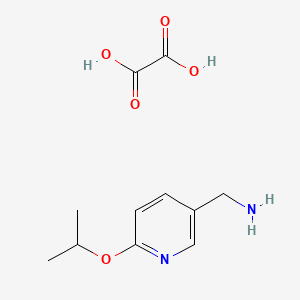

Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate is a compound that has been synthesized and studied for its chemical properties and potential applications. The compound is characterized by the presence of a furoate ester group and a 3-chlorobenzoyl amino substituent. This structure is related to various research efforts aimed at exploring the chemistry of furan derivatives and their potential in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related furan compounds has been explored in several studies. For instance, a convenient synthesis of 5-substituted-2,5-dihydro-2-furoic acids has been reported, where 5-alkyl and 5-aryl-2-furoic acids were reduced and then esterified, yielding methyl 5-alkyl-2,5-dihydro-2-furoates as mixtures of cis- and trans-diastereoisomers . Another study described the synthesis of 5-acetyl derivatives of alkyl 2-furoates, which involved chloroethylation, substitution, and methanolysis steps . These methods could potentially be adapted for the synthesis of Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate by incorporating the appropriate 3-chlorobenzoyl amino substituent at the relevant step.

Molecular Structure Analysis

The molecular structure of furan derivatives has been a subject of interest due to their unique properties. For example, the crystal structure of a related compound, (S)-Methyl 2-[(furan-2-carbonyl)amino]-3-phenylpropanoate, was determined, revealing intermolecular N—H⋯O hydrogen bonds that link the molecules into extended chains . This information can provide insights into the potential molecular interactions and stability of Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. The palladium-catalyzed direct arylation of methyl 2-furoate with aryl bromides has been studied, leading to the formation of 5-arylfurans . Additionally, the enzymatic synthesis of biobased polyesters using furan derivatives as building blocks has been explored, demonstrating the versatility of these compounds in polymerization reactions . These studies suggest that Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate could also participate in similar reactions, potentially leading to novel materials or pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their substituents. For instance, the spectroscopic properties of methyl 5-alkyl-2,5-dihydro-2-furoates have been investigated, showing large long-range coupling constants and two high absorption maxima in the IR spectrum . The formation of novel nitrofuran metabolites in the xanthine oxidase-catalyzed reduction of methyl 5-nitro-2-furoate has also been reported, indicating the reactivity of these compounds under enzymatic conditions . These findings can be used to infer the reactivity and spectroscopic characteristics of Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate.

Applications De Recherche Scientifique

Metabolite Formation and Reduction Processes

Research on compounds related to Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate includes studies on the formation of novel nitrofuran metabolites through enzymatic reduction processes. For instance, the xanthine oxidase-catalyzed reduction of methyl 5-nitro-2-furoate led to the isolation of new types of nitrofuran metabolites, including a dihydroxyhydrazine derivative and a hydroxylaminofuran derivative, highlighting the compound's potential in generating biologically relevant metabolites (Yamada et al., 1984).

Synthesis and Chemical Transformations

Further research has been dedicated to the synthesis and chemical transformations of related furoate derivatives. For example, the synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates was explored, providing a pathway to more complex furan-based compounds via chemical modifications, such as oxidation and methanolysis (Kuticheva et al., 2015).

Palladium-Catalyzed Arylation

Biological Activity Investigations

Additionally, the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with secondary amines has been studied, leading to the formation of β-amino-2(5H)-furanones. This research also delved into the unexpected products and their preliminary bioactivity investigations, highlighting the potential biological applications of these compounds (Mo et al., 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

methyl 5-[(3-chlorobenzoyl)amino]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4/c1-18-13(17)10-5-6-11(19-10)15-12(16)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRLRRFOXNJEDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)NC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

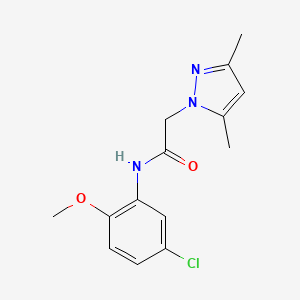

![4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2508559.png)

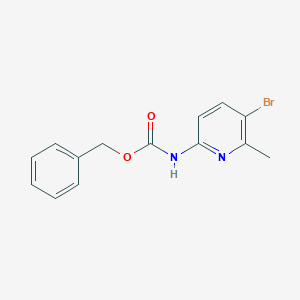

![3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2508564.png)

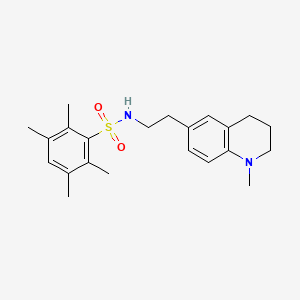

![[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol](/img/structure/B2508565.png)

![2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B2508567.png)

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508575.png)